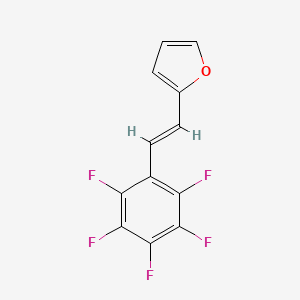
(E)-2-(2-(Perfluorophenyl)vinyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-(Perfluorophenyl)vinyl)furan is an organic compound that features a furan ring substituted with a perfluorophenyl group via a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Perfluorophenyl)vinyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the perfluorophenyl vinyl precursor and the furan ring.
Coupling Reaction: A common method involves a Heck coupling reaction where the perfluorophenyl vinyl halide is reacted with a furan derivative in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) and may require a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Perfluorophenyl)vinyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkyl derivative.
Substitution: Electrophilic substitution reactions can occur on the furan ring or the perfluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Perfluorophenyl)vinyl)furan would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-Phenylvinyl)furan: Similar structure but without the perfluorination, leading to different reactivity and properties.
(E)-2-(2-(Trifluoromethyl)phenyl)vinyl)furan: Contains a trifluoromethyl group instead of a perfluorophenyl group, affecting its electronic properties.
Properties
Molecular Formula |
C12H5F5O |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-[(E)-2-(2,3,4,5,6-pentafluorophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H5F5O/c13-8-7(4-3-6-2-1-5-18-6)9(14)11(16)12(17)10(8)15/h1-5H/b4-3+ |
InChI Key |
KPALJUJIYNNKBY-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1=COC(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


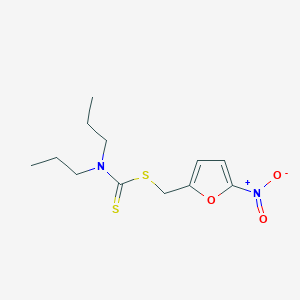
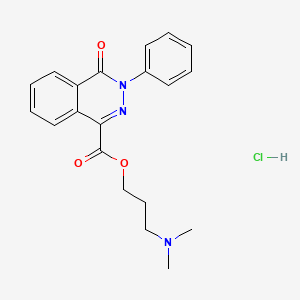

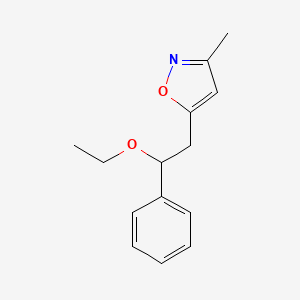
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
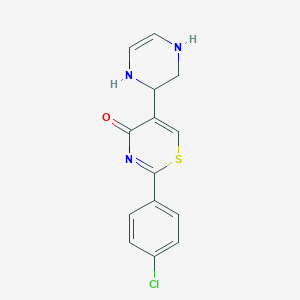
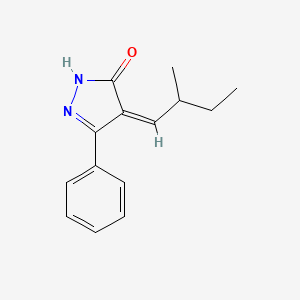
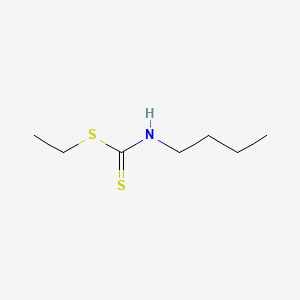
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
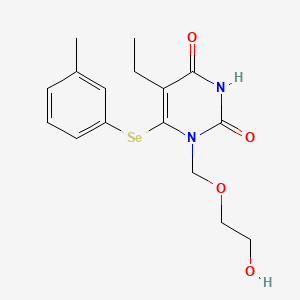
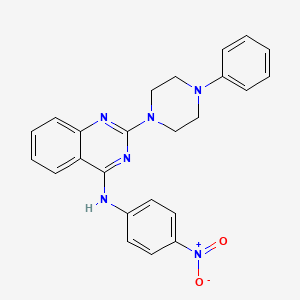

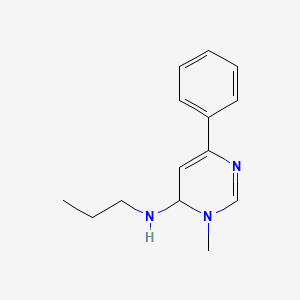
![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
